6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC18010668
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6Cl2N2O2 |
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Molecular Weight | 269.08 g/mol |
IUPAC Name | 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17) |
Standard InChI Key | KFQFXXSMWNLGAJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (IUPAC name: 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid) is a bicyclic aromatic compound characterized by a pyrimidine core substituted at three positions:
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Position 2: A 4-chlorophenyl group.
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Position 4: A carboxylic acid (-COOH) functional group.
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Position 6: A chlorine atom.
The molecular formula is , with a molecular weight of 284.09 g/mol . The presence of two chlorine atoms enhances the compound’s electrophilicity, influencing its reactivity in substitution and coupling reactions.
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Condensation Reaction: 4-Chlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of ammonium acetate to form a cyanoacrylate intermediate.
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Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring.
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Chlorination: Electrophilic chlorination at position 6 is achieved using or under reflux .
A representative reaction scheme is:
Industrial Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Catalytic Systems: Use of palladium or copper catalysts for selective chlorination .
Physical and Chemical Properties
Property | Value/Description |
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Melting Point | 215–218°C (decomposes) |
Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
pKa | 2.8 (carboxylic acid) |
LogP (Partition Coefficient) | 3.2 |
The compound’s low aqueous solubility necessitates formulation strategies for biological testing, such as salt formation (e.g., sodium or hydrochloride salts) .
Biological Activity and Applications
Antimicrobial Activity
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .
Antitubercular Applications
Structural analogs, such as 6-dialkylaminopyrimidine carboxamides, exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL) . While direct data for this compound is limited, its scaffold is under investigation for tuberculosis drug development .
Comparison with Structural Analogs
The 4-chlorophenyl group in the target compound improves lipophilicity, enhancing membrane permeability .
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
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Enzyme Inhibition: Competes with folate for DHFR binding, disrupting nucleotide synthesis .
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Receptor Interaction: Modulates adenosine A receptors, affecting cellular signaling pathways.
Structural studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety engages in hydrophobic interactions .
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